molecular formula C13H16F3N3O4 B1436205 Trifluralin D14 (di-n-propyl D14) CAS No. 347841-79-6

Trifluralin D14 (di-n-propyl D14)

Cat. No. B1436205
CAS RN: 347841-79-6
M. Wt: 349.36 g/mol
InChI Key: ZSDSQXJSNMTJDA-ZLKPZJALSA-N
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Description

Trifluralin D14 (di-n-propyl D14) is the deuterized or labeled form of Trifluralin . Trifluralin is a pre-emergence herbicide used for grass control in crops . It is a yellow-orange crystalline solid .


Molecular Structure Analysis

The molecular formula of Trifluralin D14 (di-n-propyl D14) is C13 2H14 H2 F3 N3 O4 . The exact mass is 349.1972 .


Chemical Reactions Analysis

Trifluralin D14 (di-n-propyl D14) is used as a pre-emergence herbicide for grass control in crops . The specific chemical reactions involving Trifluralin D14 (di-n-propyl D14) are not detailed in the available resources.


Physical And Chemical Properties Analysis

Trifluralin is a yellow-orange crystalline solid . It is denser than water and not soluble in water, hence it sinks in water . Its melting point is 48.5-49 °C .

Scientific Research Applications

  • Soil Binding and Environmental Impact : Trifluralin's binding to soil can lead to loss of herbicidal activity and delayed environmental pollution. It undergoes various immobilization mechanisms in the soil, including covalent binding, adsorption, and sequestration, becoming increasingly stable over time (Strynar et al., 2004).

  • Genotoxic Effects : Trifluralin has been found to cause chromosomal and nuclear alterations in mitotic cells. It interferes with microtubule functioning and cellular division, leading to genetic changes and potentially affecting cell viability and apoptosis (Fernandes et al., 2009).

  • Use in Disease Treatment : Interestingly, trifluralin showed efficacy against certain strains of Leishmania, a group of diseases caused by parasites, suggesting potential as a treatment option. This is particularly relevant for strains resistant to other drugs (Chan et al., 1995).

  • Ecotoxicology and Environmental Safety : There's a growing concern regarding trifluralin's impact on the environment, particularly its persistence and potential toxicity to aquatic organisms. Its low solubility in water and strong binding to soil matter contribute significantly to its environmental fate (Coleman et al., 2020).

  • Cancer Risk in Pesticide Applicators : A study indicated a possible link between trifluralin exposure and colon cancer among pesticide applicators. However, the small sample size and inconsistencies in the data suggest that further research is needed to confirm this association (Kang et al., 2008).

  • Effect on Soil Carbon Mineralization : Trifluralin application in agricultural soils may affect soil microbial activity, influencing carbon mineralization under different temperature conditions. This highlights its potential impact on soil health and fertility (Sagliker, 2009).

  • Genotoxic Effects on Plants : Trifluralin has shown genotoxic effects on maize, as evidenced by changes in the RAPD profiles, suggesting its impact on genomic template stability and overall plant health (Bozari & Aksakal, 2013).

Safety And Hazards

Trifluralin is used as a herbicide . No information is available on the acute (short-term), chronic (long-term), reproductive, developmental, or carcinogenic effects of trifluralin in humans . Decreased weight gain and effects on the blood and liver were observed in dogs chronically exposed to trifluralin in their diet .

properties

IUPAC Name

N,N-bis(1,1,2,2,3,3,3-heptadeuteriopropyl)-2,6-dinitro-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O4/c1-3-5-17(6-4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23/h7-8H,3-6H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDSQXJSNMTJDA-ZLKPZJALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trifluralin D14 (di-n-propyl D14)

Synthesis routes and methods

Procedure details

Each of two samples of the treated 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene was reacted with di-n-propylamine, yielding N,N-di-n-propyl-2,6-dinitro-4-(trifluoromethyl)aniline. Each product was analyzed for N-nitroso-N,N-di-n-propylamine by each of three different analytical laboratories (twice, in the GC-TEA method). The results were as follows.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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